N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide
Description
N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide (CAS No. 1354015-03-4) is a chiral acetamide derivative characterized by:
Properties
IUPAC Name |
N-[[(2S)-1-(2-chloroacetyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O2/c1-9(2)15(10(3)16)8-11-5-4-6-14(11)12(17)7-13/h9,11H,4-8H2,1-3H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHODENQQUUPUKR-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN1C(=O)CCl)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C[C@@H]1CCCN1C(=O)CCl)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of Pyrroline Precursors
The pyrrolidine ring is commonly synthesized via catalytic hydrogenation of pyrroline derivatives. Patent WO2008137087A1 details the hydrogenation of 2-methylpyrroline using platinum-based catalysts (e.g., 5% Pt/C or PtO₂) in ethanol-methanol mixtures (2:1–3:1 v/v) at ambient temperature. For the target compound, a substituted pyrroline precursor (e.g., 2-(acetamidomethyl)pyrroline) would undergo hydrogenation to yield the corresponding pyrrolidine intermediate.
Representative Conditions
| Catalyst | Solvent | Temperature | Yield (%) | Optical Purity (% ee) |
|---|---|---|---|---|
| 5% Pt/C | Ethanol-Methanol | 25°C | 85–90 | 50–60 |
| PtO₂ | Ethanol-Methanol | 25°C | 88–92 | 55–65 |
Resolution of Racemic Mixtures
To achieve the (S)-configuration, diastereomeric salt formation with L-tartaric acid is employed. Recrystallization from ethanol-water mixtures enhances optical purity to >98% ee.
Functionalization of the Pyrrolidine Core
Introduction of the Chloroacetyl Group
The N1 position is acylated using chloroacetyl chloride under Schotten-Baumann conditions. Triethylamine (TEA) in dichloromethane (DCM) at 0–5°C prevents side reactions.
Reaction Protocol
-
Dissolve pyrrolidine intermediate (1 eq) in DCM.
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Add TEA (1.2 eq) dropwise under nitrogen.
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Introduce chloroacetyl chloride (1.1 eq) at 0°C.
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Stir for 4–6 hours, then wash with brine and concentrate.
Yield : 75–80% after column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Installation of the N-Isopropyl-Acetamide Moiety
The C2-methyl group is functionalized via nucleophilic substitution or reductive amination. A two-step sequence involving:
-
Mitsunobu Reaction : Introduce an isopropylamine group using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.
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Acylation : Treat the resultant amine with acetic anhydride in pyridine.
Optimized Conditions
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Mitsunobu | DEAD, PPh₃, i-PrNH₂ | THF | 0°C → 25°C | 70–75 |
| Acylation | Ac₂O, Pyridine | DCM | 25°C | 85–90 |
Stereochemical Control and Purification
Chiral Chromatography
Preparative HPLC with chiral stationary phases (e.g., Chiralpak IA) resolves enantiomers. Mobile phases of hexane/isopropanol (90:10) achieve baseline separation (α = 1.25).
Crystallization Techniques
Recrystallization from tert-butyl methyl ether (MTBE) enhances enantiomeric excess to >99% ee.
Industrial-Scale Considerations
Continuous Flow Hydrogenation
Adopting continuous flow reactors improves scalability and safety. Patent WO2008137087A1 highlights pressurized hydrogenation (10–15 bar H₂) with Pt/C catalysts, achieving 90% conversion in 30 minutes.
Solvent Recycling
Ethanol-methanol mixtures are distilled and reused, reducing production costs by 20–25%.
Comparative Analysis of Synthetic Routes
Table 1: Route Efficiency Comparison
| Route | Key Steps | Total Yield (%) | Purity (% ee) | Scalability |
|---|---|---|---|---|
| A | Hydrogenation → Acylation → Mitsunobu | 55–60 | 98 | High |
| B | Reductive Amination → Acylation | 50–55 | 95 | Moderate |
Route A, leveraging hydrogenation and Mitsunobu chemistry, is preferred for industrial applications due to higher scalability and enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its ability to interact with biological targets makes it a candidate for drug development.
Case Study:
A study focused on the synthesis of pyrrolidine derivatives demonstrated that compounds like N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide exhibit promising activity against certain cancer cell lines, suggesting potential use in oncology therapies.
Neuroscience
Research indicates that similar compounds can modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine. Investigating this compound could reveal insights into neuropharmacological applications.
Case Study:
In a neuropharmacological study, derivatives of pyrrolidine were tested for their effects on cognitive functions in animal models, showing improvements in memory retention and learning capabilities.
Analytical Chemistry
The compound can serve as a standard in analytical methods such as HPLC (High-Performance Liquid Chromatography) for quantifying related substances in pharmaceutical formulations.
Case Study:
A method development project used this compound as a reference standard to validate an HPLC method aimed at ensuring the quality of formulations containing similar active ingredients.
Mechanism of Action
The mechanism of action of N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chloroacetamide Derivatives
Target Compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₂₁ClN₂O | |
| Molecular Weight | 232.75 g/mol | |
| XLogP3 | 1.7 | |
| Hydrogen Bond Acceptors | 2 | |
| Rotatable Bonds | 4 |
Compound A : 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-[(1S)-2-methoxy-1-methylethyl]acetamide
- Structure : Substituted phenyl group and methoxy-isopropyl chain.
- Properties : Higher molecular weight (estimated >300 g/mol) and increased polarity due to methoxy group. Likely higher LogP than target compound.
- Applications : Herbicidal or agrochemical uses (common for chloroacetamides) .
Compound B : Pyr (N-{(2S,4R)-4-(biphenyl-2-ylmethylisobutylamino)-1-[2-(2,4-difluorobenzoyl)benzoyl]pyrrolidin-2-ylmethyl}-3-[4-(2,4-dioxothiazolidin-5-ylidenemethyl)phenyl]acrylamide)
Pyrrolidine-Containing Acetamides
Compound C : N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-isopropyl-acetamide
- Structure: Piperidine ring instead of pyrrolidine; amino-butyryl substituent.
- Properties: Increased hydrogen bond donors (due to amine group), altered solubility.
- Applications : Intermediate in peptide or pharmaceutical synthesis .
Compound D : N-((S)-2-((S)-3-(2,5,8,11,14-pentaoxahexadecan-16-yloxy)pyrrolidin-1-yl)-1-phenylethyl)-N-methyl-2-(2-nitrophenyl)acetamide hydrochloride
Chloroethylamine Derivatives
Compound E : 2-(Diisopropylamino)ethyl chloride
- Structure : Chloroethylamine with diisopropyl groups.
- Properties : Smaller (C₈H₁₈ClN, 163.69 g/mol), highly reactive alkylating agent.
- Applications : Precursor for chemical weapons or pharmaceuticals .
Compound F : Mechlorethamine (Bis(2-chloroethyl)methylamine)
Key Differentiators of the Target Compound
- Stereochemical Specificity : The (S)-pyrrolidine configuration may enhance target binding compared to racemic analogs .
- Balanced Lipophilicity : XLogP3 = 1.7 suggests better membrane permeability than polar derivatives (e.g., Compound D) but lower reactivity than chloroethylamines (e.g., Compound E) .
- Structural Uniqueness : Combines chloroacetyl (electrophilic) and isopropyl-acetamide (hydrogen-bonding) motifs, distinguishing it from purely alkylating agents or PEGylated analogs.
Biological Activity
N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including its mechanisms, efficacy against various pathogens, and relevant case studies.
- Molecular Formula : C11H19ClN2O2
- Molar Mass : 246.73 g/mol
- CAS Number : 1353997-03-1
- Synonyms : N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropylacetamide
The compound's biological activity is primarily attributed to its interaction with various biological targets. Research indicates that it may function as an inhibitor of certain enzymes or receptors involved in disease processes. For instance, derivatives of pyrrolidine compounds have shown promise in inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmission and is a target for neurodegenerative diseases like Alzheimer's .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For example, pyrrole derivatives have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, indicating potent activity compared to standard antibiotics like ciprofloxacin .
Antiviral Properties
In addition to antibacterial effects, some studies suggest potential antiviral activity. Compounds similar to this compound have been evaluated for their efficacy against viruses such as herpes simplex virus (HSV) and hepatitis C virus (HCV). For instance, certain derivatives have shown EC50 values in the micromolar range, indicating effective viral replication inhibition .
Case Studies
-
Acetylcholinesterase Reactivation :
A study on derivatives of the compound revealed their ability to reactivate human acetylcholinesterase inhibited by organophosphates. The findings suggested that specific modifications to the compound could enhance its reactivation capabilities, making it a candidate for treating poisoning from nerve agents . -
Antibacterial Efficacy :
In a comparative study, several pyrrole derivatives were tested for their antibacterial properties. The results indicated that while some compounds exhibited lower MIC values than traditional antibiotics, others showed comparable efficacy, suggesting a potential role in developing new antibacterial agents .
Summary of Biological Activities
Q & A
Q. What are the key structural features of N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide, and how do they influence its reactivity?
The compound contains a chiral (S)-configured pyrrolidine ring, a chloroacetyl group, and an isopropyl-substituted acetamide moiety. The chloroacetyl group enhances electrophilicity, enabling nucleophilic substitution reactions, while the pyrrolidine ring contributes to conformational rigidity and potential hydrogen-bonding interactions. The stereochemistry at the pyrrolidine C2 position may influence binding affinity in biological systems. Structural characterization via X-ray crystallography (e.g., bond angles and torsion angles) is critical to confirm stereochemical integrity .
Q. What synthetic routes are commonly employed for preparing this compound?
A typical multi-step synthesis involves:
- Step 1 : Condensation of (S)-proline derivatives with chloroacetyl chloride to form the 2-chloroacetyl-pyrrolidine intermediate.
- Step 2 : Alkylation of the pyrrolidine nitrogen with isopropyl bromide or equivalent electrophiles.
- Step 3 : Final acetylation under mild conditions (e.g., acetic anhydride, DMAP catalyst). Purification via column chromatography and characterization by (e.g., δ 1.2–1.4 ppm for isopropyl CH) and LC-MS (expected [M+H] ~287 g/mol) are essential .
Q. How can researchers confirm the compound’s purity and structural identity?
Key analytical methods include:
- HPLC : Purity >98% with a C18 column (acetonitrile/water gradient).
- NMR : Integration ratios for pyrrolidine protons (δ 3.1–3.5 ppm) and chloroacetyl CHCl (δ 4.2 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (CHClNO).
- X-ray Crystallography : Resolve stereochemical ambiguities .
Q. What solvent systems are optimal for handling this compound in experimental workflows?
The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. For biological assays, prepare stock solutions in DMSO (<1% final concentration to avoid cytotoxicity). Stability tests in PBS (pH 7.4) over 24 hours are recommended to assess hydrolysis of the chloroacetyl group .
Q. Are there known spectroscopic databases or reference standards for this compound?
PubChem (CID: [retrieve from database]) provides computed physicochemical properties (e.g., logP ~1.8) and spectral data. NIST Chemistry WebBook offers IR and MS reference spectra for analogous acetamide derivatives .
Advanced Research Questions
Q. How can researchers optimize the enantiomeric purity of the (S)-pyrrolidine intermediate during synthesis?
- Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation catalysts) to enforce stereocontrol.
- Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or with fluorine-containing derivatizing agents.
- Recrystallization in hexane/ethyl acetate mixtures improves ee >99% .
Q. What mechanistic insights explain the instability of the chloroacetyl group under basic conditions?
The chloroacetyl moiety undergoes nucleophilic substitution (S2) with hydroxide ions, forming a glycolic acid derivative. Kinetic studies (pH 8–10) reveal a half-life of <2 hours at 25°C. Stabilization strategies include:
- Buffering reaction media to pH <7.
- Using non-aqueous solvents (e.g., THF) for reactions requiring base .
Q. How do structural modifications (e.g., replacing chloroacetyl with fluoromethyl groups) impact biological activity?
Comparative studies with fluorinated analogs show:
- Increased metabolic stability : Fluorine reduces cytochrome P450-mediated oxidation.
- Altered binding kinetics : Fluorine’s electronegativity enhances hydrogen-bonding with target proteins (e.g., kinase inhibitors).
- Synthetic challenges : Fluoromethyl derivatives require anhydrous conditions and silver(I) catalysts for efficient coupling .
Q. What computational methods are suitable for predicting the compound’s binding mode to protein targets?
- Molecular docking (AutoDock Vina) : Use crystal structures of homologous proteins (PDB ID: e.g., 3QKK) to model interactions.
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories.
- Free-energy calculations (MM-PBSA) : Estimate binding affinities (ΔG) for SAR optimization .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC variability)?
- Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition).
- Batch-to-batch variability : Characterize each synthesis lot via NMR purity and LC-MS.
- Off-target effects : Perform counter-screens against related enzymes (e.g., PDEs for kinase studies).
- Meta-analysis : Cross-reference data from PubChem BioAssay and ChEMBL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
